molecular formula C9H8N2O2 B2697054 2,4-Dimethyl-3-nitrobenzonitrile CAS No. 39053-46-8

2,4-Dimethyl-3-nitrobenzonitrile

Cat. No.: B2697054
CAS No.: 39053-46-8
M. Wt: 176.175
InChI Key: LCZSWXDYLOPJRO-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-3-nitrobenzonitrile” is likely a nitro derivative of benzonitrile, which is an aromatic compound . The “2,4-Dimethyl” indicates that there are methyl groups on the 2nd and 4th carbons of the benzene ring, and the “3-nitro” suggests a nitro group on the 3rd carbon .


Synthesis Analysis

The synthesis of nitrobenzonitriles generally involves the reaction of the corresponding benzaldehyde with hydroxylamine hydrochloride . The reaction is typically carried out in a solvent like DMSO at elevated temperatures .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have a benzene ring as the core structure, with methyl groups attached to the 2nd and 4th carbons, and a nitro group attached to the 3rd carbon .


Chemical Reactions Analysis

Nitrobenzonitriles can undergo various reactions depending on the conditions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other nitrobenzonitriles. These might include a relatively high density, good solubility in organic solvents, and a strong absorption in the UV-visible spectrum due to the presence of the nitro group .

Scientific Research Applications

  • Reactions and Molecular Transformations :

    • Fischer and Greig (1973) discussed the reactions of dimethylbenzonitriles, including those similar to 2,4-Dimethyl-3-nitrobenzonitrile, with nitric acid in acetic anhydride. This process yields nitroacetoxy adducts and subsequently, the original dimethylbenzonitrile and its nitro derivatives through thermolysis (Fischer & Greig, 1973).
    • The study by Palafox et al. (2022) on base pairs of 4-amino-3-nitrobenzonitrile provides insights into the flexibility and dipole moments of these pairs, which are crucial in understanding DNA/RNA helix formation. They also proposed new mutagenic modified nucleosides as potential antiviral prodrugs (Palafox et al., 2022).
  • Physical and Chemical Properties :

    • Jiménez et al. (2002) conducted a thermophysical study on the behavior of nitrobenzonitriles, which can provide valuable insights into the properties of this compound. They measured temperatures, enthalpies, and entropies of fusion processes for these compounds (Jiménez et al., 2002).
    • A study on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst by Koprivova and Červený (2008) reveals important aspects of the hydrogenation process, which could be relevant for understanding reactions involving this compound (Koprivova & Červený, 2008).
  • Structural Analysis and Spectroscopy :

    • The work by Graneek et al. (2018) on the rotational spectra of nitrobenzonitriles, including their large dipole moments and structural determinations, is significant for understanding the molecular structure of similar compounds like this compound (Graneek et al., 2018).
    • Sert et al. (2013) investigated the vibrational frequencies of 4-chloro-3-nitrobenzonitrile, which could provide comparative insights into the vibrational properties of this compound (Sert et al., 2013).

Mechanism of Action

The mechanism of action of “2,4-Dimethyl-3-nitrobenzonitrile” would depend on its specific use. In general, nitrobenzonitriles can act as electrophiles in reactions due to the electron-withdrawing nature of the nitro group .

Safety and Hazards

As with many nitro compounds, “2,4-Dimethyl-3-nitrobenzonitrile” could potentially be hazardous. It might be combustible and could cause harm if swallowed or in contact with skin .

Future Directions

The future directions for “2,4-Dimethyl-3-nitrobenzonitrile” would likely depend on its specific applications. Nitrobenzonitriles have been used in the synthesis of various bioactive molecules , so potential future directions could involve exploring new synthetic routes or applications in medicinal chemistry.

Properties

IUPAC Name

2,4-dimethyl-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZSWXDYLOPJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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